TL02-59 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TL02-59 dihydrochloride: is an orally active, selective inhibitor of the Src-family kinase Fgr. It has shown significant potential in scientific research, particularly in the field of oncology, due to its ability to inhibit the growth of acute myelogenous leukemia (AML) cells. The compound exhibits high specificity and potency, with an IC50 value of 0.03 nM for Fgr .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TL02-59 dihydrochloride involves multiple steps, typically starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the basic molecular framework through a series of organic reactions such as condensation, cyclization, or coupling reactions.
Functional Group Modifications:
Purification and Crystallization: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
TL02-59 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its activity and selectivity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in halogenated or alkylated compounds.
科学的研究の応用
TL02-59 dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study the inhibition of Src-family kinases, providing insights into kinase signaling pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell growth, apoptosis, and signal transduction.
Medicine: this compound has shown promise in preclinical studies for the treatment of acute myelogenous leukemia, making it a potential candidate for drug development.
Industry: In the pharmaceutical industry, it serves as a lead compound for the development of new kinase inhibitors with improved efficacy and safety profiles.
作用機序
TL02-59 dihydrochloride exerts its effects by selectively inhibiting the Src-family kinase Fgr. This inhibition disrupts the autophosphorylation of Fgr, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. The compound also inhibits other kinases such as Lyn and Hck, albeit with lower potency .
類似化合物との比較
Similar Compounds
Dasatinib: A multi-targeted kinase inhibitor that also inhibits Src-family kinases but with broader specificity.
Bosutinib: Another Src-family kinase inhibitor with activity against Bcr-Abl, used in the treatment of chronic myelogenous leukemia.
Ponatinib: A multi-targeted kinase inhibitor with activity against Abl, PDGFR, and VEGFR, among others.
Uniqueness
TL02-59 dihydrochloride is unique due to its high selectivity and potency for Fgr, making it a valuable tool for studying this specific kinase. Its ability to potently inhibit AML cell growth sets it apart from other kinase inhibitors, highlighting its potential therapeutic applications .
特性
分子式 |
C32H36Cl2F3N5O4 |
---|---|
分子量 |
682.6 g/mol |
IUPAC名 |
3-(6,7-dimethoxyquinazolin-4-yl)oxy-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methylbenzamide;dihydrochloride |
InChI |
InChI=1S/C32H34F3N5O4.2ClH/c1-5-39-10-12-40(13-11-39)18-22-8-9-23(15-25(22)32(33,34)35)38-30(41)21-7-6-20(2)27(14-21)44-31-24-16-28(42-3)29(43-4)17-26(24)36-19-37-31;;/h6-9,14-17,19H,5,10-13,18H2,1-4H3,(H,38,41);2*1H |
InChIキー |
WLZPBFIIZXYWTD-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=NC=NC5=CC(=C(C=C54)OC)OC)C(F)(F)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。